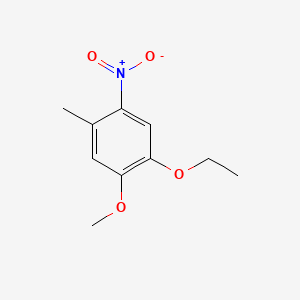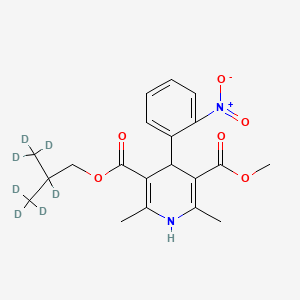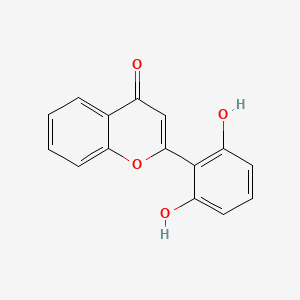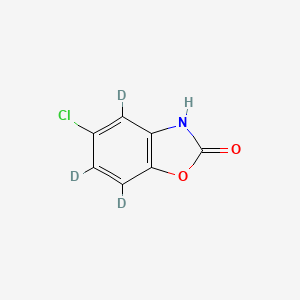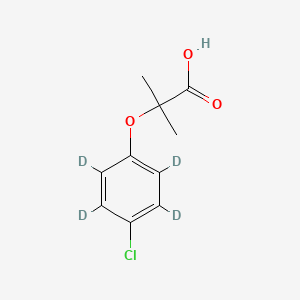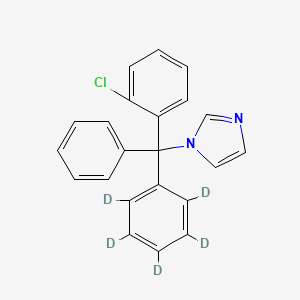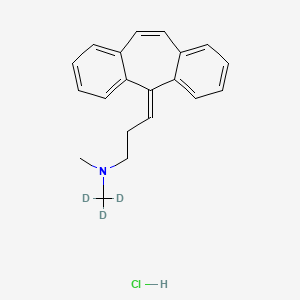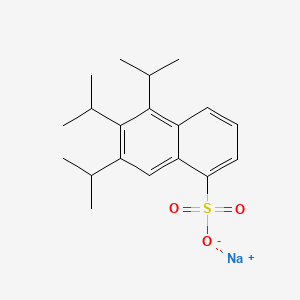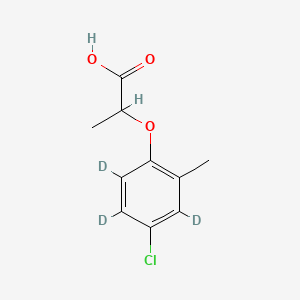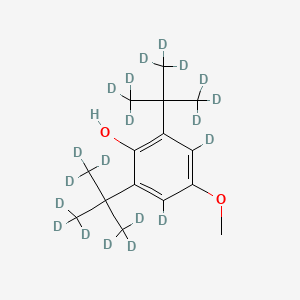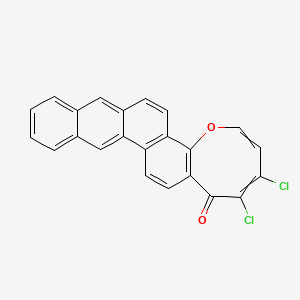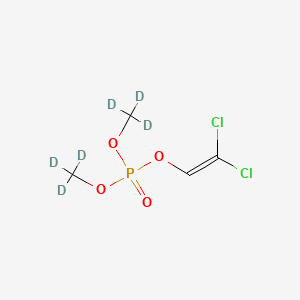![molecular formula C15H17N3O2 B563051 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1217002-93-1](/img/structure/B563051.png)
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, also known as Trp-P-1, is a mutagen/carcinogen derived from cooked foods . It enhances the induction of mutations and chromosome aberrations .
Synthesis Analysis
Trp-P-1 is a pyridoindole . It is formed in cooked meat and fish in our daily diet . It affects the cells in the blood circulation system before it causes carcinogenicity in target organs such as the liver .Molecular Structure Analysis
The molecular formula of Trp-P-1 is C13H13N3 . The IUPAC name is 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine . The molecular weight is 211.26 g/mol .Chemical Reactions Analysis
Trp-P-1 has been found to inhibit the binding activity of T4 endonuclease V to UV-damaged DNA . It inhibits incision by T4 endonuclease V, which cleaves DNA at the site of cyclobutane dimers .Physical And Chemical Properties Analysis
Trp-P-1 has a molecular weight of 211.26 g/mol . Its XLogP3 value, which is a measure of how easily a molecule can cross cell membranes, is 2 .Aplicaciones Científicas De Investigación
Mutagenicity and Carcinogenicity
This compound has been identified as a mutagen and is suspected to be a carcinogen. It has shown to induce chromosomal anomalies in mammalian cells and morphological transformation of hamster embryo cells .
Apoptosis Induction
Studies have demonstrated that this compound can activate caspase-3-like proteases, which are markers of apoptosis, in rat splenocytes . It has also been shown to induce necrosis with activation of caspase-3-like proteases .
Safety And Hazards
Propiedades
IUPAC Name |
acetic acid;1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRBAJNAWIPGF-PBLHTNPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=C([13C](=N1)[15NH2])[13CH3].CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate | |
CAS RN |
1217002-93-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217002-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

